molecular formula C13H26O3Si B15181242 Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane CAS No. 83863-59-6

Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane

Katalognummer: B15181242
CAS-Nummer: 83863-59-6
Molekulargewicht: 258.43 g/mol
InChI-Schlüssel: SWRWVYJNLKPTHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane is a chemical compound with the molecular formula C13H26O3Si and a molecular weight of 258.43 g/mol. It is known for its unique structure, which includes a silane group bonded to a cyclohexene ring and methoxy groups. This compound is used in various industrial and research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane typically involves the reaction of appropriate silane precursors with cyclohexene derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.

Wirkmechanismus

The mechanism of action of Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane involves its interaction with molecular targets through its silane and cyclohexene functional groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological systems .

Vergleich Mit ähnlichen Verbindungen

Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane can be compared with other similar compounds, such as:

    This compound: Similar in structure but may have different functional groups or substituents.

    Silane, dimethoxymethyl [ (1,7,7-trimethylbicyclo [2.2.1]hept-2-yl)oxy]-, endo-: Another silane derivative with a different cyclohexene structure.

    Silane, dimethoxymethyl [ [5-methyl-2- (1-methylethyl)cyclohexyl]oxy]-, [1R- (1a,2b,5a)]-: A related compound with variations in the cyclohexene ring and substituents.

Eigenschaften

CAS-Nummer

83863-59-6

Molekularformel

C13H26O3Si

Molekulargewicht

258.43 g/mol

IUPAC-Name

dimethoxy-methyl-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxy]silane

InChI

InChI=1S/C13H26O3Si/c1-11-7-9-12(10-8-11)13(2,3)16-17(6,14-4)15-5/h7,12H,8-10H2,1-6H3

InChI-Schlüssel

SWRWVYJNLKPTHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1)C(C)(C)O[Si](C)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.